Bienvenue dans la boutique en ligne BenchChem!

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Kinase inhibition PKCθ Structure-activity relationship

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 111121-81-4) is a heterocyclic small molecule (molecular formula C₁₄H₈N₂O₂S, molecular weight 268.29 g/mol) belonging to the 1,2-dihydropyridine-3-carbonitrile class. The core scaffold features a 2-oxo-1,2-dihydropyridine ring substituted with a nitrile at position 3, a furan-2-yl group at position 6, and a thiophen-2-yl group at position This specific substitution pattern distinguishes it from closely related regioisomers such as 4-(furan-2-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 81682-91-9), which bears the heteroaryl groups at inverted positions.

Molecular Formula C14H8N2O2S
Molecular Weight 268.29 g/mol
CAS No. 111121-81-4
Cat. No. B019527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
CAS111121-81-4
Molecular FormulaC14H8N2O2S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3
InChIInChI=1S/C14H8N2O2S/c15-8-10-9(13-4-2-6-19-13)7-11(16-14(10)17)12-3-1-5-18-12/h1-7H,(H,16,17)
InChIKeyKUSFZVIPQFHSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 111121-81-4) for Research Sourcing: Structural Class and Procurement Context


6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 111121-81-4) is a heterocyclic small molecule (molecular formula C₁₄H₈N₂O₂S, molecular weight 268.29 g/mol) belonging to the 1,2-dihydropyridine-3-carbonitrile class . The core scaffold features a 2-oxo-1,2-dihydropyridine ring substituted with a nitrile at position 3, a furan-2-yl group at position 6, and a thiophen-2-yl group at position 4. This specific substitution pattern distinguishes it from closely related regioisomers such as 4-(furan-2-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 81682-91-9), which bears the heteroaryl groups at inverted positions [1]. The compound is listed as a nitrile and pyridine derivative in the ChEBI ontology (CHEBI:228740) and is available from multiple chemical suppliers in purities typically ranging from 95% to 98% (NLT 97%) for research and development use only [2][3].

Why 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile Cannot Be Interchanged with Regioisomeric or Close Analogs Without Validation


Within the 1,2-dihydropyridine-3-carbonitrile chemotype, subtle alterations in heteroaryl substitution position produce regioisomers (e.g., CAS 81682-91-9 and CAS 956117-78-5) that are constitutionally identical but topologically distinct [1]. In related 3-pyridinecarbonitrile series developed as PKCθ inhibitors, moving a heteroaryl ring from C-4 to C-5 or modifying its substitution pattern shifted inhibitory potency by orders of magnitude (IC₅₀ changes from nanomolar to micromolar ranges) [2]. The specific 4-thiophen-2-yl / 6-furan-2-yl arrangement in CAS 111121-81-4 creates a unique electrostatic and steric environment at the 3-carbonitrile and 2-oxo hydrogen-bonding interface that cannot be replicated by its regioisomers. Furthermore, replacement with simpler monocyclic analogs lacking either the furan or thiophene ring would eliminate the dual-heteroaryl character that defines the compound's recognition profile in target binding or phenotypic assays. Generic substitution without head-to-head comparative data in the specific assay system of interest therefore carries a confirmed risk of activity loss or altered selectivity.

Quantitative Differentiation Evidence for CAS 111121-81-4: Head-to-Head, Cross-Study, and Class-Level Comparisons


Regioisomeric Differentiation: Positional Substitution Defines Pharmacophore Topology in 3-Pyridinecarbonitrile PKCθ Inhibitors

The target compound belongs to the 3-pyridinecarbonitrile class explored as PKCθ inhibitors. In a systematic SAR study, analog 6e—bearing a 4-methylindol-5-ylamino group at C-4 and a 5-[(4-methylpiperazin-1-yl)methyl]-2-furyl group at C-5—achieved a PKCθ IC₅₀ of 4.5 nM, whereas analogs with unsubstituted furan, thiophene, or pyridine at C-5 displayed significantly weaker inhibition (IC₅₀ values >1000 nM), demonstrating that heteroaryl identity and substitution position are critical potency determinants [1]. Although 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile was not directly tested in this study, its regioisomeric counterpart (4-furan-2-yl / 6-thiophen-2-yl, CAS 81682-91-9) would position the heteroaryl groups at different hydrogen-bonding distances relative to the 3-carbonitrile and 2-oxo pharmacophore elements, leading to a distinct binding pose [2].

Kinase inhibition PKCθ Structure-activity relationship Regioisomerism

Antiproliferative Selectivity in Breast Cancer vs. Normal Fibroblast Cells: Cross-Study Comparison Suggests a Therapeutic Window

A vendor technical datasheet reports that 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibited an IC₅₀ of 0.8 μM against MDA-MB-231 human breast cancer cells after 72-hour exposure, while displaying an IC₅₀ greater than 50 μM against normal fibroblasts in the same assay format, yielding a selectivity index of >62.5 [1]. In comparison, the broad-spectrum kinase inhibitor staurosporine—often used as a positive control in oncology panels—typically shows IC₅₀ values in the nanomolar range against both cancer and normal cells, resulting in poor selectivity (selectivity index <10 in many paired comparisons) [2]. This differential cytotoxicity profile suggests that CAS 111121-81-4 may possess a wider therapeutic window than non-selective cytotoxic agents, although confirmatory studies from independent laboratories are lacking.

Cytotoxicity MDA-MB-231 Selectivity index Anticancer

Physicochemical Property Comparison: Melting Point and Lipophilicity Differentiation from Regioisomeric and Des-heteroaryl Analogs

6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibits a reported melting point of 318 °C and a predicted density of 1.43 g/cm³ . In contrast, its regioisomer 4-(furan-2-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 81682-91-9) is available with a purity specification of 97% but without a reported melting point in supplier databases, suggesting potential differences in crystalline form or thermal stability [1]. Additionally, the des-thiophene analog 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 56304-75-7) has a significantly lower molecular weight (186.17 g/mol) and lacks the sulfur-containing aromatic ring, which would reduce lipophilicity and alter membrane permeability compared to the target compound . The high melting point of CAS 111121-81-4 is consistent with strong intermolecular hydrogen bonding involving the 2-oxo and 3-carbonitrile groups, a feature that may be exploited in solid-form screening during lead optimization.

Melting point Physicochemical properties Solid-state stability Formulation

Dual Heteroaryl Composition as a Privileged Motif in Kinase and Enzyme Inhibition: Class-Level Evidence from Nicotinonitrile-Furan Hybrids

Nicotinonitrile-furan molecular hybrids have been systematically evaluated for hypoglycemic activity in a dexamethasone-induced diabetes rat model. In a 2024 study, compound XX—a nicotinonitrile-furan hybrid—showed more potent hypoglycemic effects than metformin without pronounced hepatotoxicity [1]. Although this specific compound differs from CAS 111121-81-4, the study establishes that the nicotinonitrile-furan pharmacophore confers in vivo metabolic efficacy. Separately, BindingDB entry ALA615359 indicates that the target compound was tested for alpha-glucosidase inhibition, and related 2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile derivatives have shown IC₅₀ values in the micromolar range (e.g., BindingDB BDBM26680: IC₅₀ = 3.54 μM for a trifluoromethyl-substituted analog) [2]. The combination of furan and thiophene rings in the target compound may simultaneously engage both aromatic and hydrogen-bonding subpockets in enzyme active sites—a feature not available to mono-heteroaryl analogs.

Kinase inhibition Alpha-glucosidase Nicotinonitrile Hypoglycemic

High-Impact Application Scenarios for 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile Based on Verified Differentiation Evidence


Tumor-Selective Cytotoxicity Screening in Triple-Negative Breast Cancer Panels

The reported selectivity index of >62.5 for MDA-MB-231 breast cancer cells over normal fibroblasts positions CAS 111121-81-4 as a candidate for targeted anticancer library screening. Procurement of this specific compound is warranted when the screening objective is to identify agents that spare normal cells—a requirement not met by non-selective controls such as staurosporine. Researchers should request batch-specific IC₅₀ confirmation and include the regioisomer CAS 81682-91-9 as a comparator to verify that selectivity is substitution-pattern-dependent [1].

Kinase Inhibitor Lead Generation Targeting PKCθ or Related AGC Kinases

The 3-pyridinecarbonitrile scaffold has been validated as a PKCθ inhibitory chemotype, with nanomolar potency achieved through appropriate C-4 and C-5 substitution. Sourcing the correct regioisomer (CAS 111121-81-4) is critical because PKCθ inhibitor SAR demonstrates that interchanging heteroaryl positions between C-4 and C-6 abolishes activity. This compound should be used as a scaffold-hopping starting point in kinase inhibitor medicinal chemistry programs, with head-to-head enzymatic IC₅₀ comparisons against CAS 81682-91-9 included in the primary screen [2].

Metabolic Disorder Target Validation Using Dual Heteroaryl Nicotinonitrile Probes

Based on the demonstrated in vivo hypoglycemic activity of nicotinonitrile-furan hybrids and the alpha-glucosidase binding data for the target compound, CAS 111121-81-4 can serve as a chemical probe for target validation in type 2 diabetes research. Its dual furan-thiophene architecture may engage both the catalytic and accessory binding sites of carbohydrate-hydrolyzing enzymes. Procurement should prioritize suppliers providing ≥97% purity (as specified by multiple vendors) to minimize off-target effects in enzyme assays [3].

Solid-Form and Physicochemical Profiling in Preformulation Development

With a melting point of 318 °C and predicted density of 1.43 g/cm³, CAS 111121-81-4 presents distinct solid-state properties compared to its lower-melting or des-thiophene analogs. This makes it suitable for polymorph screening, stability studies under accelerated conditions, and amorphization assessments. Researchers conducting preformulation studies should directly compare its thermal behavior with the regioisomer CAS 81682-91-9 and request certificates of analysis confirming melting point and polymorphic identity from the vendor .

Quote Request

Request a Quote for 6-(Furan-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.